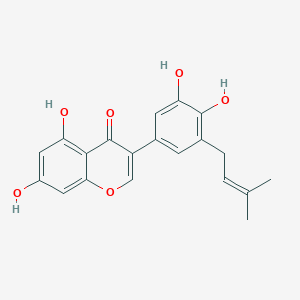

Glycyrrhisoflavone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-4-11-5-12(6-16(23)19(11)24)14-9-26-17-8-13(21)7-15(22)18(17)20(14)25/h3,5-9,21-24H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQWUUJQWPZLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=COC3=CC(=CC(=C3C2=O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isolating Glycyrrhisoflavone from Glycyrrhiza Species: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the methodologies for the isolation of glycyrrhisoflavone, a bioactive prenylflavonoid, from the roots of Glycyrrhiza species, primarily Glycyrrhiza uralensis. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. It details the necessary experimental protocols, from initial extraction to final purification, and presents quantitative data in a clear, tabular format. Furthermore, this guide illustrates key experimental workflows and the known signaling pathway associated with this compound's biological activity using Graphviz diagrams.

Introduction

Glycyrrhiza species, commonly known as licorice, are a rich source of diverse flavonoids with a wide range of pharmacological activities. Among these, this compound has garnered significant interest for its potential therapeutic properties. Notably, it has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling cascade, making it a promising target for anti-diabetic drug discovery.[1][2][3][4] This guide outlines a systematic approach to the isolation of this compound, enabling further investigation into its biological functions and therapeutic potential.

Experimental Protocols

The isolation of this compound is typically achieved through a multi-step process involving extraction, fractionation, and purification. The following protocols are a synthesis of methodologies reported in the scientific literature.

Plant Material and Extraction

The primary source for this compound isolation is the dried roots of Glycyrrhiza uralensis.

Protocol 2.1.1: Solvent Extraction

-

Preparation: Grind the dried roots of Glycyrrhiza uralensis into a fine powder.

-

Extraction: Macerate the powdered root material with 95% ethanol (EtOH) or methanol (MeOH) at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is commonly employed. The extraction should be repeated three times to ensure maximum yield.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Fractionation

The crude extract is a complex mixture of compounds. Fractionation is necessary to separate the flavonoids from other components.

Protocol 2.2.1: Liquid-Liquid Partitioning

-

Suspend the crude extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH). This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.

-

Evaporate the solvent from each fraction to yield the respective sub-extracts.

Protocol 2.2.2: Diaion HP-20 Column Chromatography

Diaion HP-20 is a non-polar polymeric resin effective for the initial cleanup of flavonoid-containing extracts.[5][6]

-

Column Packing: Prepare a column with Diaion HP-20 resin, conditioning it with methanol and then equilibrating with water.

-

Sample Loading: Dissolve the crude extract or the ethyl acetate sub-extract in a minimal amount of methanol and adsorb it onto a small amount of Diaion HP-20 resin. After evaporating the solvent, load the dried resin onto the top of the column.

-

Elution: Elute the column with a stepwise gradient of increasing methanol concentration in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Fraction Collection: Collect the fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

Purification

The final purification of this compound is typically achieved through a combination of silica gel column chromatography and preparative HPLC.

Protocol 2.3.1: Silica Gel Column Chromatography

Silica gel chromatography separates compounds based on their polarity.

-

Column Packing: Pack a column with silica gel (200-300 mesh) using a suitable non-polar solvent system, such as a mixture of chloroform and methanol.

-

Sample Loading: Dissolve the this compound-rich fraction from the previous step in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient. The specific gradient will need to be optimized based on TLC analysis.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to pool the fractions containing pure or semi-pure this compound.

Protocol 2.3.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Preparative HPLC is a high-resolution technique for the final purification of the target compound.

-

Column and Mobile Phase: Use a reversed-phase C18 column. The mobile phase typically consists of a mixture of acetonitrile (ACN) and water, often with a small amount of acid (e.g., 0.06% trifluoroacetic acid) to improve peak shape. An isocratic elution with CH₃CN-H₂O (42:58) has been reported for analytical separation and can be adapted for preparative scale.[7][8][9][10]

-

Injection and Fraction Collection: Dissolve the semi-pure this compound in the mobile phase, filter it, and inject it into the preparative HPLC system. Collect the peak corresponding to this compound.

-

Purity Confirmation: Analyze the purity of the isolated compound using analytical HPLC-PDA and confirm its structure using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

The following tables summarize the quantitative data related to the isolation and analysis of this compound.

Table 1: Extraction and Isolation Parameters for this compound

| Parameter | Value/Description | Reference(s) |

| Plant Source | Glycyrrhiza uralensis roots | General |

| Extraction Solvent | 95% Ethanol or Methanol | General |

| Initial Fractionation | Diaion HP-20 Column Chromatography | [5][6] |

| Primary Purification | Silica Gel Column Chromatography | [11][12] |

| Final Purification | Preparative Reversed-Phase HPLC (C18) | [7][8][9][10] |

| Reported Yield | 15-93 mg/100 g of dried plant material | N/A |

Table 2: Analytical HPLC-PDA Conditions for this compound Quantification

| Parameter | Condition | Reference(s) |

| Column | Reversed-phase C18 | N/A |

| Mobile Phase | Acetonitrile : Water (0.06% TFA) (42:58, v/v) | N/A |

| Elution Mode | Isocratic | N/A |

| Flow Rate | 1.2 mL/min | N/A |

| Column Temperature | 40 °C | N/A |

| Detection Wavelength | 260 nm | N/A |

| Concentration Range | 5-500 µg/mL | N/A |

| Limit of Detection (LOD) | 0.5 µg/mL | N/A |

| Limit of Quantification (LOQ) | 5 µg/mL | N/A |

Visualizations

The following diagrams illustrate the experimental workflow for this compound isolation and its known signaling pathway.

Caption: General workflow for the isolation of this compound.

Caption: this compound's inhibition of PTP1B in the insulin signaling pathway.

Conclusion

The isolation of this compound from Glycyrrhiza species is a feasible process utilizing standard phytochemical techniques. The protocols outlined in this guide provide a solid foundation for researchers to obtain this valuable bioactive compound for further study. The known inhibitory effect of this compound on PTP1B underscores its potential as a lead compound in the development of novel therapeutics for insulin-resistant conditions. Further research into its other potential biological targets and signaling pathways is warranted.

References

- 1. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prenylflavonoids from Glycyrrhiza uralensis and their protein tyrosine phosphatase-1B inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of licorice flavonoids as protein tyrosine phosphatase 1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

- 10. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Silica Gel Column Chromatography: Significance and symbolism [wisdomlib.org]

- 12. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Glycyrrhisoflavone in Licorice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyrrhisoflavone, a significant prenylated isoflavonoid found in the roots of Glycyrrhiza species (licorice), exhibits a range of promising pharmacological activities. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutics. This technical guide provides a detailed overview of the proposed biosynthetic pathway of this compound, beginning with the general phenylpropanoid pathway and culminating in the specific isoflavonoid branch. We detail the key enzymatic steps, present quantitative data on relevant metabolites, and provide synthesized protocols for the experimental validation of this pathway. Visualizations of the metabolic route and associated experimental workflows are included to facilitate a comprehensive understanding.

Introduction to Isoflavonoid Biosynthesis in Glycyrrhiza

The biosynthesis of isoflavonoids in licorice is a specialized branch of the well-conserved flavonoid pathway, which itself originates from the phenylpropanoid pathway. The process begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce a key intermediate, the flavanone liquiritigenin. This molecule then serves as the critical branch point, being directed towards the isoflavonoid core structure by the enzyme Isoflavone Synthase. Subsequent modifications, including hydroxylation and prenylation, lead to the vast diversity of isoflavonoids found in licorice, including this compound. These compounds are primarily synthesized and accumulated in the roots and rhizomes of the plant.[1][2][3]

The Biosynthetic Pathway to this compound

The formation of this compound can be delineated into three major stages:

-

Core Phenylpropanoid and Flavanone Synthesis: Formation of the C6-C3-C6 backbone and cyclization to the flavanone liquiritigenin.

-

Isoflavonoid Skeleton Formation: The key aryl migration reaction to form the isoflavone daidzein.

-

Terminal Modification (Prenylation): The final step to yield this compound.

Stage 1: Phenylpropanoid Pathway and Flavanone Synthesis

The pathway initiates with L-phenylalanine, which is converted to 4-coumaroyl-CoA through the action of three key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.[4]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.[4]

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid with Coenzyme A to form 4-coumaroyl-CoA.[3]

The first committed step towards flavonoid synthesis is catalyzed by Chalcone Synthase (CHS) , which mediates the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. In licorice, this reaction is often coupled with Chalcone Reductase (CHR) to produce 4,2',4'-trihydroxychalcone, also known as isoliquiritigenin.[5][6] This chalcone is then cyclized into the (2S)-flavanone, liquiritigenin, by the enzyme Chalcone Isomerase (CHI) .[6]

Stage 2: Formation of the Isoflavone Core (Daidzein)

Liquiritigenin is the crucial substrate for entry into the isoflavonoid pathway. This conversion is a two-step process catalyzed by two distinct enzymes:

-

Isoflavone Synthase (IFS): This key enzyme is a cytochrome P450 (CYP93C family) that catalyzes a complex reaction involving hydroxylation and a 1,2-aryl migration of the B-ring from C2 to C3 of the flavanone skeleton.[4][7][8] This reaction converts liquiritigenin into the unstable intermediate, 2,7,4'-trihydroxyisoflavanone.[4][9]

-

2-Hydroxyisoflavanone Dehydratase (HID): This enzyme catalyzes the dehydration of the 2-hydroxyisoflavanone intermediate to form the stable isoflavone, daidzein (7,4'-dihydroxyisoflavone).[4][10]

Stage 3: Proposed Final Step to this compound

This compound is a prenylated derivative of daidzein. The final step in its biosynthesis is therefore proposed to be the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the daidzein core.

-

Isoflavonoid Prenyltransferase (PT): This reaction is catalyzed by a prenyltransferase. While the specific enzyme responsible for the prenylation of daidzein to form this compound has not been definitively characterized in Glycyrrhiza, several flavonoid-specific prenyltransferases have been identified in legumes.[11][12][13] These enzymes transfer a C5 prenyl group from DMAPP to the isoflavone scaffold, typically at positions that are not glycosylated. Based on the structure of this compound, it is hypothesized that a specific isoflavone prenyltransferase catalyzes the C-prenylation of daidzein to yield the final product.

Caption: Proposed biosynthesis pathway of this compound in licorice.

Quantitative Data on Pathway Metabolites

While specific quantitative data for this compound and kinetic parameters for the terminal enzymes are not extensively reported, analysis of its precursors and other major flavonoids in Glycyrrhiza species provides valuable context for understanding metabolic flux. The following tables summarize reported concentrations of key pathway intermediates and related flavonoids in licorice root.

Table 1: Concentration of Key Precursor Flavonoids in Glycyrrhiza uralensis Root.

| Compound | Concentration Range (mg/mL in extract) | Limit of Detection (LOD) (mg/mL) | Limit of Quantitation (LOQ) (mg/mL) | Analytical Method | Reference |

| Liquiritin | - | 0.023 | 0.070 | 1H-qNMR | [14] |

| Isoliquiritin | - | 0.003 | 0.010 | 1H-qNMR | [14] |

| Liquiritigenin | - | 0.022 | 0.068 | 1H-qNMR | [14] |

Table 2: Quantitative Analysis of Various Flavonoids in Licorice Root Samples.

| Compound | Concentration Range (µg/mL in extract) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Analytical Method | Reference |

| Licochalcone A | - | 0.12 | 0.46 | UPC² | [3][15] |

| Liquiritigenin | - | 0.49 | 1.61 | UPC² | [3][15] |

| Glabridin | - | 0.15 | 0.51 | UPC² | [3][15] |

| Isoliquiritigenin | - | 0.12 | 0.47 | UPC² | [3][15] |

Note: Concentrations can vary significantly based on the Glycyrrhiza species, geographical origin, harvesting time, and extraction method used.

Experimental Protocols

Elucidating the this compound biosynthetic pathway involves a combination of metabolite analysis and functional characterization of the enzymes involved. Below are detailed methodologies for key experiments.

Protocol 1: Flavonoid Extraction and UHPLC-MS/MS Quantification

This protocol describes a general method for the extraction and quantitative analysis of isoflavonoids from licorice root.

A. Extraction

-

Sample Preparation: Air-dry licorice roots and grind them into a fine powder (approx. 40-60 mesh).

-

Solvent Extraction: Accurately weigh 1.0 g of licorice powder into a conical flask. Add 50 mL of 95% ethanol.[3]

-

Ultrasonication: Place the flask in an ultrasonic water bath and extract for 30 minutes at room temperature.[3] Repeat the extraction process two more times with fresh solvent to ensure complete extraction.

-

Concentration: Combine the filtered extracts and evaporate the solvent to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Sample Reconstitution: Dissolve the dried extract in methanol to a final concentration of 1.0 mg/mL. Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.[16]

B. UHPLC-MS/MS Analysis

-

Chromatographic System: Utilize a UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: Use a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).[16] Maintain the column oven at 40°C.

-

Mobile Phase:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: Employ a gradient elution profile at a flow rate of 0.4 mL/min. A typical gradient might be:

-

0-2 min: 10-30% B

-

2-10 min: 30-80% B

-

10-12 min: 80-95% B

-

12-13 min: Hold at 95% B

-

13-15 min: Re-equilibrate at 10% B

-

-

Mass Spectrometry: Operate the mass spectrometer in Selected Reaction Monitoring (SRM) mode. Use both positive and negative ion polarity switching to detect a wide range of flavonoids. Optimize precursor-product ion transitions and collision energies for each target analyte (e.g., daidzein, this compound) using authentic standards.[16]

-

Quantification: Construct a calibration curve using serial dilutions of an authentic this compound standard. Calculate the concentration in the samples based on the standard curve.

Caption: Experimental workflow for flavonoid quantification.

Protocol 2: Functional Characterization of P450 Enzymes (e.g., IFS)

This protocol outlines the heterologous expression of a candidate cytochrome P450 gene in yeast to verify its enzymatic function.

A. Gene Cloning and Vector Construction

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from licorice root tissue. Synthesize first-strand cDNA using a reverse transcriptase kit.

-

PCR Amplification: Design primers based on a candidate Isoflavone Synthase (IFS) gene sequence from a Glycyrrhiza transcriptome database. Amplify the full-length open reading frame (ORF) using high-fidelity PCR.

-

Vector Ligation: Clone the purified PCR product into a yeast expression vector (e.g., pYES-DEST52) that allows for galactose-inducible expression.

B. Yeast Transformation and Expression

-

Yeast Strain: Use a suitable Saccharomyces cerevisiae strain (e.g., INVSc1).

-

Transformation: Transform the yeast cells with the expression vector using the lithium acetate/PEG method.

-

Culture and Induction: Grow the transformed yeast in selective media lacking uracil with glucose. To induce protein expression, transfer the cells to a similar medium containing galactose instead of glucose and grow for 24-48 hours.[8]

C. Microsome Preparation

-

Cell Lysis: Harvest the induced yeast cells by centrifugation. Resuspend the cell pellet in an extraction buffer containing a reducing agent (e.g., DTT) and protease inhibitors. Lyse the cells using glass beads and vigorous vortexing.

-

Differential Centrifugation: Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove cell debris.

-

Ultracentrifugation: Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the endoplasmic reticulum-localized P450 enzymes.

-

Resuspension: Gently resuspend the microsomal pellet in a storage buffer and determine the total protein concentration.

D. In Vitro Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.5)

-

Yeast microsomes (containing the recombinant P450)

-

Substrate (e.g., 100 µM liquiritigenin dissolved in DMSO)

-

NADPH (as a cofactor)

-

-

Initiation and Incubation: Pre-warm the mixture, then initiate the reaction by adding NADPH. Incubate at 30°C for 1-2 hours.

-

Reaction Termination and Extraction: Stop the reaction by adding ethyl acetate. Vortex thoroughly to extract the products. Centrifuge to separate the phases.

-

Analysis: Collect the upper ethyl acetate layer, evaporate it to dryness, and redissolve the residue in methanol for analysis by HPLC or LC-MS to identify the reaction products (e.g., daidzein).[17]

References

- 1. Histone Deacetylase GiSRT2 Negatively Regulates Flavonoid Biosynthesis in Glycyrrhiza inflata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. experts.illinois.edu [experts.illinois.edu]

- 3. scielo.br [scielo.br]

- 4. Liquorice (Glycyrrhiza glabra): A phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Soy Extract, Rich in Hydroxylated Isoflavones, Exhibits Antidiabetic Properties In Vitro and in Drosophila melanogaster In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cloning and characterization of a flavanone 3-hydroxylase gene from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzyme Immunoassay for the Determination of Isoflavones | Chemické listy [chemicke-listy.cz]

- 11. Characterization of an Isoflavonoid-Specific Prenyltransferase from Lupinus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular characterization of a membrane-bound prenyltransferase specific for isoflavone from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Identification and Chemical Standardization of Licorice Raw Materials and Dietary Supplements Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Phylogenetic Analysis and Protein Modelling of Isoflavonoid Synthase Highlights Key Catalytic Sites towards Realising New Bioengineering Endeavours - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Glycyrrhisoflavone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Glycyrrhisoflavone, a naturally occurring isoflavone found in the roots of Glycyrrhiza species, commonly known as licorice. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data and the experimental protocols for its acquisition.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, UV-Vis, and IR spectroscopy. This data is crucial for the identification, characterization, and quality control of this bioactive compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, Acetone-d₆)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 8.16 | s | |

| 6 | 6.45 | d | 2.0 |

| 8 | 6.27 | d | 2.0 |

| 1' | - | - | - |

| 2' | 6.91 | d | 8.5 |

| 4' | - | - | - |

| 5' | 6.81 | dd | 8.5, 2.0 |

| 6' | 6.86 | d | 2.0 |

| 1'' | 3.28 | d | 7.0 |

| 2'' | 5.20 | t | 7.0 |

| 4'' | 1.63 | s | |

| 5'' | 1.76 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, Acetone-d₆)

| Position | Chemical Shift (δ, ppm) |

| 2 | 154.5 |

| 3 | 124.6 |

| 4 | 181.8 |

| 5 | 163.2 |

| 6 | 99.4 |

| 7 | 165.2 |

| 8 | 94.2 |

| 9 | 158.7 |

| 10 | 106.8 |

| 1' | 122.9 |

| 2' | 130.8 |

| 3' | 115.1 |

| 4' | 157.1 |

| 5' | 119.5 |

| 6' | 115.7 |

| 1'' | 22.0 |

| 2'' | 122.8 |

| 3'' | 132.0 |

| 4'' | 25.8 |

| 5'' | 17.8 |

Table 3: UV-Vis and IR Spectroscopic Data for this compound

| Spectroscopic Technique | Wavelength/Wavenumber |

| UV λmax (MeOH) nm | 262, 295 (sh) |

| IR νmax (KBr) cm⁻¹ | 3400, 1655, 1620, 1580 |

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques. The following section details the methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A JEOL JNM-GX400 spectrometer was used to record the ¹H and ¹³C NMR spectra.

-

Sample Preparation: this compound was dissolved in acetone-d₆.

-

¹H NMR Spectroscopy: The proton NMR spectra were recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectra were recorded at 100 MHz. Chemical shifts are reported in ppm relative to TMS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A Shimadzu UV-240 spectrophotometer was used for UV-Vis analysis.

-

Sample Preparation: The sample was dissolved in methanol (MeOH).

-

Analysis: The UV spectrum was recorded to determine the maximum absorption wavelengths (λmax).

Infrared (IR) Spectroscopy

-

Instrumentation: A JASCO A-102 spectrophotometer was used to obtain the IR spectrum.

-

Sample Preparation: The sample was prepared as a potassium bromide (KBr) pellet.

-

Analysis: The IR spectrum was recorded to identify the characteristic functional group vibrations.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic analysis of this compound from a natural source.

Pharmacological Activities of Glycyrrhisoflavone: An In-depth Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhisoflavone is a flavonoid compound predominantly isolated from the roots and rhizomes of licorice (Glycyrrhiza species). As a member of the isoflavone class of phytochemicals, it has garnered significant interest within the scientific community for its diverse and potent pharmacological activities. Preclinical evidence strongly suggests its potential as a therapeutic agent in a range of pathological conditions, primarily attributed to its anti-inflammatory, antioxidant, and anti-cancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used for its evaluation.

Core Pharmacological Activities

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory cascade. Its mechanism of action is largely centered on the inhibition of pro-inflammatory mediators and cytokines.

Mechanism of Action: The anti-inflammatory properties of this compound and structurally related flavonoids are linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1]. These pathways are critical in the transcriptional activation of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)[2][3]. By inhibiting the phosphorylation of key proteins in the MAPK cascade (ERK, JNK, and p38) and preventing the nuclear translocation of NF-κB, this compound effectively dampens the inflammatory response[1][2]. A study on the related compound licoflavanone, for instance, showed a significant reduction in nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[1].

Anticancer Activity

The potential of this compound as an anticancer agent is an emerging area of research. Like many flavonoids, its oncopreventive and oncotherapeutic effects are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways that govern tumor growth and metastasis.

Mechanism of Action: The anticancer activity of licorice flavonoids is often associated with their ability to induce programmed cell death (apoptosis) in cancer cells[4]. This is typically achieved through the modulation of the intrinsic mitochondrial pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to caspase activation[4]. Furthermore, the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the MAPK and NF-κB pathways, plays a significant role[4][5]. While specific data for this compound is still emerging, extracts of Glycyrrhiza glabra have shown cytotoxicity against various cancer cell lines[6].

Antioxidant Activity

This compound exhibits potent antioxidant properties, contributing to its therapeutic potential by mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Mechanism of Action: The antioxidant capacity of flavonoids like this compound is attributed to their ability to scavenge free radicals and chelate metal ions, thereby preventing the initiation and propagation of oxidative chain reactions. The phenolic hydroxyl groups in their structure are crucial for this activity, as they can donate a hydrogen atom to free radicals, thus neutralizing them. The efficacy of licorice extracts containing these flavonoids has been demonstrated in various in vitro antioxidant assays[1].

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against a range of pathogens.

Mechanism of Action: The antimicrobial action of flavonoids can involve various mechanisms, including the inhibition of microbial enzymes, disruption of cell membrane integrity, and interference with nucleic acid synthesis[7]. While comprehensive studies on the antimicrobial spectrum of pure this compound are limited, extracts from Glycyrrhiza species have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungi[8].

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that data for pure this compound is limited, and much of the available information is from studies on extracts or structurally similar flavonoids.

Table 1: Anti-inflammatory and Antioxidant Activity

| Compound/Extract | Assay | Cell Line/System | Endpoint | IC50 Value | Reference |

| Licoflavanone | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | Inhibition of NO | 37.68 µM | [1] |

| G. glabra Leaf Extract C | DPPH Radical Scavenging | - | Scavenging Activity | 15.5 ± 2.5 µg/mL | [1] |

| G. glabra Leaf Extract C | ABTS Radical Scavenging | - | Scavenging Activity | 6.76 ± 0.98 µg/mL | [1] |

Table 2: Anticancer Activity

| Compound/Extract | Cell Line | Assay | Incubation Time | IC50 Value | Reference |

| G. glabra Fruit Extract | H460 (Non-small cell lung cancer) | Cytotoxicity | 24 h | 104.4 µg/mL | [6] |

| G. glabra Fruit Extract | H460 (Non-small cell lung cancer) | Cytotoxicity | 48 h | 63.09 µg/mL | [6] |

| G. glabra Flower Extract | H460 (Non-small cell lung cancer) | Cytotoxicity | 24 h | 116.8 µg/mL | [6] |

| G. glabra Flower Extract | H460 (Non-small cell lung cancer) | Cytotoxicity | 48 h | 112.7 µg/mL | [6] |

Table 3: Antimicrobial Activity

| Compound/Extract | Microorganism | Assay | MIC Value | Reference |

| G. glabra Methanol Extract | Acinetobacter bohemicus | Broth microdilution | 0.31 - 1.25 mg/mL | [9] |

| G. glabra Methanol Extract | Kocuria kristinae | Broth microdilution | 0.31 - 1.25 mg/mL | [9] |

| G. glabra Methanol Extract | Micrococcus luteus | Broth microdilution | 0.31 - 1.25 mg/mL | [9] |

| G. glabra Methanol Extract | Staphylococcus auricularis | Broth microdilution | 0.31 - 1.25 mg/mL | [9] |

| G. glabra Methanol Extract | Bacillus megaterium | Broth microdilution | 0.31 - 1.25 mg/mL | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's pharmacological activities. These are generalized protocols and may require optimization for specific experimental conditions.

Anti-inflammatory Activity Assays

a) Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

b) Cell Viability Assay (MTT Assay):

-

Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells)[10][11].

c) Nitric Oxide (NO) Production Assay (Griess Assay):

-

Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with this compound for 1 hour before stimulating with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve[12][13][14].

d) Cytokine Measurement (ELISA):

-

Culture and treat RAW 264.7 cells with this compound and/or LPS as described for the Griess assay.

-

Collect the cell culture supernatants.

-

Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Anticancer Activity Assays

a) Cell Viability Assay (MTT Assay): The protocol is similar to the one described for anti-inflammatory activity, but using cancer cell lines (e.g., H460, MCF-7, HeLa)[15][16].

b) Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Seed cancer cells in a 6-well plate and treat with this compound for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark[17][18][19][20].

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of a methanolic solution of DPPH (e.g., 0.2 mM).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample[7][21][22].

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of this compound solution to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity as described for the DPPH assay[23][24].

Antimicrobial Activity Assay (Broth Microdilution Method)

-

Prepare a stock solution of this compound and serially dilute it in a 96-well microplate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized microbial suspension.

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that visibly inhibits microbial growth[8].

Signaling Pathway and Workflow Diagrams

Caption: Experimental workflow for in vitro anti-inflammatory assessment.

References

- 1. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 18α-Glycyrrhetinic acid monoglucuronide as an anti-inflammatory agent through suppression of the NF-κB and MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Licorice (Glycyrrhiza glabra L.)-Derived Phytochemicals Target Multiple Signaling Pathways to Confer Oncopreventive and Oncotherapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Advances in the roles of glycyrrhizic acid in cancer therapy [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial Activity of Cultivable Endophytic and Rhizosphere Fungi Associated with “Mile-a-Minute,” Mikania cordata (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. abcam.cn [abcam.cn]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. chondrex.com [chondrex.com]

- 12. researchgate.net [researchgate.net]

- 13. Griess Reagent System Protocol [promega.sg]

- 14. promega.com [promega.com]

- 15. texaschildrens.org [texaschildrens.org]

- 16. broadpharm.com [broadpharm.com]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 19. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. DPPH Radical Scavenging Assay [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary In Vitro Screening of Glycyrrhisoflavone

Introduction

Glycyrrhisoflavone is a prenylated isoflavonoid primarily isolated from the roots and rhizomes of Glycyrrhiza species, commonly known as licorice. As a member of the flavonoid family, it has garnered significant interest within the scientific community for its potential therapeutic properties. Preliminary research suggests its involvement in a range of biological activities, making it a compelling candidate for further drug development. This technical guide provides an in-depth overview of the core methodologies and data interpretation for the initial in vitro screening of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and enzyme inhibitory activities. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel natural products.

Antioxidant Activity Screening

The evaluation of a compound's ability to neutralize free radicals is a fundamental first step in its pharmacological assessment. Oxidative stress is implicated in numerous pathological conditions, and compounds with antioxidant potential are of significant therapeutic interest.

Data Presentation: Antioxidant Assays

The antioxidant capacity of this compound and related compounds from Glycyrrhiza extracts is typically quantified using various assays. The results are often expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to scavenge 50% of the free radicals.

| Assay Type | Compound/Extract | IC50 Value (µg/mL) | Reference Compound |

| DPPH Radical Scavenging | Ethanolic Extract of Glycyrrhiza glabra | 120 | Not Specified |

| Nitric Oxide (NO) Radical Scavenging | Ethanolic Extract of Glycyrrhiza glabra | 208 | Not Specified |

| Superoxide (SO) Radical Scavenging | Ethanolic Extract of Glycyrrhiza glabra | 196 | Not Specified |

| Hydrogen Peroxide (H2O2) Scavenging | Ethanolic Extract of Glycyrrhiza glabra | 148 | Not Specified |

| Hydroxyl (HO) Radical Scavenging | Ethanolic Extract of Glycyrrhiza glabra | 252 | Not Specified |

| ABTS Radical Scavenging | Glycyrrhiza glabra L. Leaf Extracts | 5.88 - 6.76 | Not Specified |

| DPPH Radical Scavenging | Glycyrrhiza glabra L. Leaf Extracts | 13.49 - 18.05 | Not Specified |

Note: Data for specific this compound isolates were not available in the provided search results; data for general Glycyrrhiza extracts containing flavonoids are presented.[1][2]

Experimental Protocols

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay [1][2][3] This method is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, diphenylpicrylhydrazine, which is yellow.

-

Reagent Preparation : Prepare a 200 µM solution of DPPH in methanol.

-

Reaction Mixture : In a 96-well microplate, add 50 µL of various concentrations of the test compound (this compound) to 200 µL of the DPPH methanolic solution.[3]

-

Incubation : Shake the plate gently and incubate at 37°C for 30 minutes in the dark.[3]

-

Measurement : Measure the absorbance of the solution at 515 nm using a microplate reader.

-

Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value is determined from a dose-response curve.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay [4] This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Radical Generation : The ABTS•+ is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Reaction Mixture : The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 (±0.02) at 734 nm. An aliquot of the test compound is then mixed with the diluted ABTS•+ solution.

-

Measurement : The absorbance is read after a set incubation time (e.g., 6 minutes).

-

Calculation : The percentage inhibition and IC50 are calculated similarly to the DPPH assay.

Visualization: Antioxidant Screening Workflow

Caption: General workflow for in vitro antioxidant activity screening.

Anti-inflammatory Activity Screening

Chronic inflammation contributes to the pathogenesis of many diseases. Many flavonoids are known to possess anti-inflammatory properties. The primary in vitro model for screening involves the use of lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Anti-inflammatory Effects

The anti-inflammatory activity is assessed by measuring the reduction of key inflammatory mediators. Licoflavanone, a related flavanone, has been shown to significantly decrease nitrite levels and the expression of pro-inflammatory cytokines.[4]

| Cell Line | Stimulant | Compound | Concentration | Measured Effect | % Reduction / Significance |

| RAW 264.7 | LPS | Licoflavanone | 50 µM | Nitrite Levels | p < 0.001 |

| RAW 264.7 | LPS | Licoflavanone | Not Specified | TNF-α, IL-1β, IL-6 Expression | Markedly Decreased[4] |

| RAW 264.7 | LPS | Licoflavanone | Not Specified | COX-2, iNOS Expression | Markedly Decreased[4][5] |

Experimental Protocol: Inhibition of NO Production in LPS-Stimulated Macrophages[4]

-

Cell Culture : RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in 96-well plates and allowed to adhere for 24 hours.

-

Cell Viability (MTT Assay) : Before the main experiment, a cytotoxicity assay is crucial to ensure that the observed effects are not due to cell death. Cells are treated with various concentrations of this compound for 24-72 hours, and viability is assessed using the MTT assay.[6]

-

Treatment : The culture medium is replaced with fresh medium containing various non-toxic concentrations of this compound. After 1-2 hours of pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL).

-

Nitrite Measurement (Griess Assay) : After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Collect 50 µL of supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.

-

-

Cytokine and Enzyme Expression (RT-PCR/Western Blot) : To investigate the mechanism, the expression levels of pro-inflammatory genes (iNOS, COX-2, TNF-α, IL-6) can be measured via RT-PCR for mRNA and Western Blot for protein levels.[5]

Visualization: NF-κB/MAPK Signaling Pathway

Licorice flavonoids often exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[4][7][8]

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Anticancer Activity Screening

The potential of natural compounds to inhibit cancer cell growth is a major area of drug discovery. Preliminary screening involves evaluating the cytotoxicity of the compound against various cancer cell lines.

Data Presentation: Cytotoxicity

The anticancer activity is typically reported as the IC50 value, the concentration of the compound that reduces the viability of cancer cells by 50%.

| Cell Line | Cancer Type | Compound | Treatment Duration | IC50 Value |

| MDA-MB-231 | Breast Cancer | Licoflavanone | 72 h | < 50 µM (Implied) |

| MCF-7 | Breast Cancer | Licoflavanone | 72 h | > 50 µM (Implied) |

| MCF-10A | Non-tumorigenic Breast | Licoflavanone | 72 h | Higher than cancer lines |

| A549 | Lung Cancer | Glycyrrhizic Acid | Not Specified | Active |

| K562 | Chronic Myeloid Leukemia | Glycyrrhizic Acid | Not Specified | Significant Activity |

| BGC-823 | Gastric Cancer | Glycyrrhizinic Acid | Not Specified | Active at 40 µM |

Note: Data from related compounds in the Glycyrrhiza family are presented to illustrate the potential and screening targets.[6][9][10]

Experimental Protocol: MTT Cell Viability Assay[6]

-

Cell Seeding : Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.

-

Treatment : Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells' mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Crystal Solubilization : Remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at a wavelength of 570 nm.

-

Calculation : Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Enzyme Inhibition Screening

This compound may interact with various enzymes, affecting metabolic pathways or disease processes. A critical area of investigation is its effect on Cytochrome P450 (CYP) enzymes, which are central to drug metabolism.

Data Presentation: Cytochrome P450 Inhibition

Inhibition of CYP enzymes can lead to significant drug-drug interactions. Licoisoflavone B, a structurally similar compound, has shown inhibitory effects on several CYP isoforms.[11]

| Enzyme | Substrate | Compound | Inhibition Type | Ki Value (µM) | IC50 Value (µM) |

| CYP2C8 | Amodiaquine | Licoisoflavone B | Competitive | 7.0 ± 0.7 | 7.4 ± 1.1 |

| CYP2C9 | Diclofenac | Licoisoflavone B | Mixed | 1.2 ± 0.2 | 4.9 ± 0.4 |

| CYP2B6 | Bupropion | Licoisoflavone B | Not Determined | - | 16.0 ± 3.9 |

| CYP3A4 | Testosterone | Licoisoflavone B | Not Determined | - | 26.7 ± 12.8 |

| CYP3A4 | Midazolam | Glycyrrhetinic Acid | Competitive | 1.57 | 8.195 |

Note: Data for Licoisoflavone B and Glycyrrhetinic Acid are presented.[11][12]

Experimental Protocol: CYP Inhibition Assay using Human Liver Microsomes (HLMs)[11][12]

-

Reagents : Human liver microsomes (HLMs), NADPH regenerating system, specific CYP probe substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9), and the test compound (this compound).

-

Incubation : In a microcentrifuge tube, combine HLMs (0.2 mg/mL), potassium phosphate buffer (0.1 M, pH 7.4), and various concentrations of this compound. Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation : Start the reaction by adding the probe substrate and the NADPH regenerating system.

-

Reaction Termination : Incubate for a specific time (e.g., 10-30 minutes) at 37°C. Terminate the reaction by adding a stop solution, typically ice-cold acetonitrile containing an internal standard.[11]

-

Sample Processing : Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

Analysis : Quantify the formation of the metabolite from the probe substrate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Calculation : Determine the rate of metabolite formation at each concentration of the inhibitor. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value from the resulting dose-response curve. Further kinetic studies (e.g., Lineweaver-Burk plots) can determine the mechanism of inhibition (competitive, non-competitive, mixed).[12]

Visualization: Bioactivity-Guided Fractionation Workflow

This workflow is essential for isolating a specific active compound like this compound from a crude plant extract.

Caption: Workflow for bioactivity-guided isolation of this compound.

References

- 1. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRELIMINARY PHYTOCHEMICAL SCREENING AND IN-VITRO FREE RADICAL SCAVENGING ACTIVITY OF ROOT EXTRACTS OF GLYCYRRHIZA GLABRA L | Asian Journal of Pharmaceutical and Clinical Research [journals.innovareacademics.in]

- 3. Antioxidant activities of licorice-derived prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [Study on in vitro anti-inflammatory activity of total flavonoids from Glycyrrhizae Radix et Rhizoma and its ingredients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploiting Glycyrrhiza glabra L. (Licorice) Flavanones: Licoflavanone’s Impact on Breast Cancer Cell Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Effects and Underlying Mechanisms of Licorice-Derived Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological Screening of Glycyrrhiza glabra L. from Different Origins for Antidiabetic and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Pharmacological Activities of Glycyrrhizinic Acid (“Glycyrrhizin”) and Glycyrrhetinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro inhibition of human cytochrome P450 enzymes by licoisoflavone B from Glycyrrhiza uralensis Fisch. ex DC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro and in Vivo Inhibitory Effects of Glycyrrhetinic Acid in Mice and Human Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Glycyrrhisoflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhisoflavone is a prenylated isoflavone found in the roots of Glycyrrhiza species, commonly known as licorice. While the medicinal properties of licorice have been recognized for centuries, recent scientific investigation has begun to elucidate the therapeutic potential of its individual flavonoid constituents. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals interested in the pharmacological applications of this natural compound.

Identified Therapeutic Targets and Mechanisms of Action

Current research indicates that this compound may exert its therapeutic effects through the modulation of several key biological targets. The primary areas of investigation include its role in metabolic regulation, neuroprotection, and potential as an anti-inflammatory and anticancer agent.

Metabolic Regulation: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity. Several flavonoids isolated from licorice, including this compound, have been identified as inhibitors of PTP1B[1]. While this compound is listed among these inhibitory flavonoids, specific quantitative data on its potency is limited in the currently available literature, suggesting it may be a weaker inhibitor compared to other compounds it was tested alongside, such as glycybenzofuran and glisoflavone[2].

Neuroprotection: Inhibition of Monoamine Oxidase (MAO)

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters. The inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. This compound has been identified as an inhibitor of MAO.

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibitory activity of this compound against its known molecular targets.

| Target | Compound | IC50 Value | Source |

| Monoamine Oxidase (MAO) | This compound | 1.4 x 10⁻⁴ M | Hatano et al., 1991 |

| Protein Tyrosine Phosphatase 1B (PTP1B) | This compound | Not Reported | Li et al., 2010[2] |

Potential Therapeutic Applications and Associated Signaling Pathways

While direct experimental evidence for this compound is still emerging, the activities of structurally similar flavonoids from licorice suggest potential mechanisms and signaling pathways that may be modulated by this compound.

Anti-Inflammatory Effects: Modulation of NF-κB and MAPK Signaling

Chronic inflammation is implicated in a wide range of diseases. Many flavonoids exert anti-inflammatory effects by inhibiting the pro-inflammatory transcription factor NF-κB and the mitogen-activated protein kinase (MAPK) signaling cascade. While direct studies on this compound are limited, related compounds from licorice have been shown to suppress the activation of these pathways, leading to a reduction in the production of inflammatory mediators.

Anticancer Effects: Induction of Apoptosis

Many flavonoids have demonstrated anticancer properties by inducing apoptosis (programmed cell death) in cancer cells. This is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, involving the activation of caspases and regulation of Bcl-2 family proteins. While specific studies on this compound's anticancer activity are not abundant, this remains a key area for future investigation.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol is based on the method described by Hatano et al. (1991) for determining MAO inhibitory activity.

-

Enzyme Source: Monoamine oxidase preparation from a suitable source (e.g., rat brain mitochondria).

-

Substrate: Kynuramine.

-

Buffer: 0.1 M phosphate buffer (pH 7.4).

-

Procedure:

-

Prepare a reaction mixture containing the MAO enzyme preparation in the phosphate buffer.

-

Add various concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, kynuramine.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Centrifuge the mixture to pellet the precipitated protein.

-

Measure the formation of the product, 4-hydroxyquinoline, in the supernatant spectrophotometrically or fluorometrically.

-

Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

The following is a general protocol for a PTP1B inhibition assay, as specific details for the screening of this compound are not fully available.

-

Enzyme Source: Recombinant human PTP1B.

-

Substrate: p-Nitrophenyl phosphate (pNPP).

-

Buffer: A suitable buffer such as HEPES or Tris-HCl at a physiological pH, containing a reducing agent like DTT.

-

Procedure:

-

In a 96-well plate, add the PTP1B enzyme to the assay buffer.

-

Add various concentrations of this compound.

-

Pre-incubate the enzyme and inhibitor mixture.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate at a controlled temperature (e.g., 37°C).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm over time using a microplate reader.

-

The rate of the reaction is determined from the linear portion of the absorbance curve.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Future Directions and Conclusion

This compound presents several intriguing avenues for therapeutic development, particularly in the areas of neuroprotection and metabolic disorders. The confirmed inhibitory activity against MAO provides a solid foundation for further investigation into its potential for treating neurodegenerative diseases. While its role as a PTP1B inhibitor is less quantitatively defined, it contributes to the overall understanding of how licorice flavonoids may impact metabolic signaling.

Significant gaps in the literature remain concerning the anti-inflammatory, anticancer, and antiviral activities of this compound. Future research should focus on:

-

Determining the specific IC50 values of this compound against a broader range of therapeutic targets.

-

Elucidating the precise molecular mechanisms by which this compound modulates key signaling pathways such as NF-κB and MAPK.

-

Conducting in vivo studies to validate the therapeutic potential of this compound in relevant disease models.

References

Glycyrrhisoflavone and its Derivatives: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyrrhisoflavone is a prenylated isoflavone found in the roots of licorice plants (Glycyrrhiza species), a source of traditional medicine with a long history of use.[1] This document provides a comprehensive overview of the biological activities of this compound and its derivatives, focusing on its potential as a therapeutic agent. The content herein summarizes key findings on its anticancer, anti-inflammatory, antioxidant, and enzyme-inhibiting properties, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Biological Activities

This compound and its related compounds exhibit a range of biological effects that are of significant interest to the scientific and medical communities. These activities are attributed to its unique chemical structure, which allows it to interact with various cellular targets.

Anticancer Activity

This compound and its derivatives have demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell growth and survival.

Quantitative Anticancer Activity Data

| Compound | Cell Line | Activity Type | IC50 Value | Reference |

| This compound | HeLa (Cervical Cancer) | Cytotoxicity | 11.4 ± 0.2 µM | [2] |

| This compound Derivative | MCF-7 (Breast Cancer) | Cytotoxicity | 1.08 µM | [3] |

| Licorice Extract | HaCaT, A549, HepG2 | Cytotoxicity | 158.8 - 205.6 µg/mL | [4] |

| Licoflavanone | MDA-MB-231 (Breast Cancer) | Cytotoxicity | > 25 µM | [5] |

Anti-inflammatory Activity

A significant body of research highlights the anti-inflammatory properties of this compound. It has been shown to reduce the production of pro-inflammatory mediators, such as nitric oxide (NO) and various cytokines, in cellular models of inflammation.[6] This activity is primarily mediated through the inhibition of key inflammatory signaling pathways.

Quantitative Anti-inflammatory Activity Data

| Compound | Cell Model | Activity Type | IC50 Value | Reference |

| Licoflavanone | LPS-stimulated RAW 264.7 macrophages | NO Production Inhibition | 50 µM | [1][7] |

| Licorice Extract C | LPS-stimulated RAW 264.7 macrophages | NO Production Inhibition | 12.5 µg/mL | [1][7] |

Antioxidant Activity

This compound and its derivatives possess potent antioxidant properties, enabling them to scavenge free radicals and protect cells from oxidative damage. This activity is crucial in preventing various chronic diseases associated with oxidative stress.

Quantitative Antioxidant Activity Data

| Compound | Assay | IC50 Value | Reference |

| Dehydroglyasperin C | DPPH Radical Scavenging | 0.205 ± 0.005 mM | [8] |

| Dehydroglyasperin D | DPPH Radical Scavenging | 0.309 ± 0.002 mM | [8] |

| Isoangustone A | DPPH Radical Scavenging | 0.418 ± 0.015 mM | [8] |

| Dehydroglyasperin C | ABTS+ Radical Scavenging | 0.465 ± 0.081 mM | [8] |

| Dehydroglyasperin D | ABTS+ Radical Scavenging | 0.635 ± 0.035 mM | [8] |

| Isoangustone A | ABTS+ Radical Scavenging | 0.655 ± 0.042 mM | [8] |

| Licorice Extract A | DPPH Radical Scavenging | 13.49 ± 1.91 µg/mL | [9] |

| Licorice Extract B | DPPH Radical Scavenging | 18.05 ± 4.3 µg/mL | [9] |

| Licorice Extract C | DPPH Radical Scavenging | 15.5 ± 2.5 µg/mL | [9] |

| Licorice Extract A | ABTS+ Radical Scavenging | 5.88 µg/mL | [9] |

| Licorice Extract B | ABTS+ Radical Scavenging | 6.76 µg/mL | [9] |

| Licorice Extract C | ABTS+ Radical Scavenging | 6.54 µg/mL | [9] |

Enzyme Inhibition

This compound and other licorice-derived flavonoids have been found to inhibit the activity of various enzymes, including cytochrome P450 isoforms, which are involved in drug metabolism.[10][11] This suggests a potential for drug interactions but also opens avenues for therapeutic applications where enzyme modulation is desired.

Quantitative Enzyme Inhibition Data

| Compound | Enzyme | IC50 Value | Reference |

| (3R)-vestitol | CYP3A4 | 3.6 µM | [11][12] |

| Liquiritigenin 7,4'-diglucoside | CYP3A4 | 17 µM | [11][12] |

| 4-hydroxyguaiacol apioglucoside | CYP3A4 | 20 µM | [11][12] |

| Licorice Extract (G. uralensis) | CYP3A4 | 0.022 mg/ml | [11][12] |

| Glycyrrhetinic Acid | CYP3A | 7.25 µmol/l | [13] |

Signaling Pathways

The biological activities of this compound and its derivatives are underpinned by their ability to modulate critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound and related compounds have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[1][6] This is achieved by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Glycyrrhetic Acid Derivatives as Potential VEGFR2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant activities of licorice-derived prenylflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 Inhibition by Three Licorice Species and Fourteen Licorice Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CYP3A4 inhibitors isolated from Licorice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the History and Discovery of Glycyrrhisoflavone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyrrhisoflavone, a prenylated isoflavonoid primarily sourced from the roots of Glycyrrhiza species, commonly known as licorice, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the history of its discovery, from its initial isolation and structural elucidation to the subsequent exploration of its biological effects. Detailed experimental protocols for its isolation and for key bioassays are provided, along with a structured summary of its quantitative biological data. Furthermore, this guide presents visualizations of the key signaling pathways modulated by this compound, offering a deeper understanding of its mechanisms of action for researchers in drug discovery and development.

Introduction: Unveiling a Promising Bioactive Flavonoid

This compound is a naturally occurring prenylflavonoid that belongs to the isoflavone class of compounds. It is predominantly found in the roots of various licorice species, most notably Glycyrrhiza uralensis[1]. The unique structural feature of a prenyl group attached to the flavonoid backbone contributes significantly to its bioactivity. Over the years, research has revealed that this compound possesses a range of therapeutic properties, including anti-inflammatory, α-glucosidase inhibitory, xanthine oxidase inhibitory, and tyrosinase inhibitory activities. Its ability to modulate key cellular signaling pathways, such as NF-κB and MAPK, has positioned it as a promising candidate for further investigation in the development of novel therapeutic agents.

A Journey Through Time: The History of this compound's Discovery

The history of this compound is intertwined with the long-standing use of licorice in traditional medicine. While the therapeutic properties of licorice have been known for centuries, the identification of its specific bioactive constituents is a more recent scientific endeavor.

While the exact first isolation of this compound is not definitively detailed in the currently available literature, a significant early mention of this compound appears in a 1991 publication by Hatano et al. in the Chemical and Pharmaceutical Bulletin[2]. In this study on phenolic constituents of licorice, this compound was examined for its inhibitory effects on monoamine oxidase, indicating that it was already a known compound at that time[2].

Subsequent research further illuminated the biological potential of this isoflavonoid. A notable study by Kim et al. in 2005, published in Planta Medica, identified this compound as a tyrosinase inhibitor for the first time[3]. This discovery opened up new avenues for its potential application in cosmetics and dermatology. Further investigations have also highlighted its role as a PPAR-γ ligand-binding agent, suggesting its potential in the management of metabolic disorders[4][5][6][7].

Isolation and Structural Elucidation: From Plant to Pure Compound

The isolation of this compound from its natural source, primarily the roots of Glycyrrhiza uralensis, is a multi-step process involving extraction, fractionation, and chromatographic purification. The structure of this prenylated isoflavonoid was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Detailed Experimental Protocol: Bioassay-Guided Isolation of this compound

The following protocol is a representative example of the bioassay-guided fractionation method used to isolate this compound from Glycyrrhiza uralensis roots, with a focus on its α-glucosidase inhibitory activity[1].

3.1.1. Plant Material and Extraction:

-

Dried and powdered roots of Glycyrrhiza uralensis are subjected to extraction with 95% ethanol.

-

The resulting crude extract is then suspended in water and partitioned successively with ethyl acetate and n-butanol.

3.1.2. Bioassay-Guided Fractionation:

-

The different fractions (ethyl acetate, n-butanol, and water) are screened for their α-glucosidase inhibitory activity. The ethyl acetate fraction typically shows the most potent activity.

-

The active ethyl acetate fraction is then subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol to yield several sub-fractions.

-

Each sub-fraction is again tested for its inhibitory activity, and the most active fractions are pooled.

3.1.3. Chromatographic Purification:

-

The active sub-fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.

-

A typical mobile phase for preparative HPLC is a gradient of methanol and water.

-

Fractions are collected and monitored by analytical HPLC to identify and isolate the pure this compound.

3.1.4. Structural Elucidation:

-

The purified compound is subjected to spectroscopic analysis.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy are employed to determine the chemical structure, including the placement of the prenyl group and the stereochemistry of the molecule. 2D-NMR techniques such as COSY, HMQC, and HMBC are used to confirm the connectivity of the atoms.

Biological Activities and Mechanisms of Action

This compound exhibits a spectrum of biological activities, with its anti-inflammatory and enzyme inhibitory effects being the most extensively studied.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the biological activities of this compound.

| Biological Activity | Assay | Target Organism/Enzyme | IC50 Value | Reference |

| α-Glucosidase Inhibition | α-Glucosidase Inhibitory Assay | Rat intestinal α-glucosidase | 1.24 ± 0.08 mM (sucrase), 0.83 ± 0.06 mM (maltase) | [1] |

| Tyrosinase Inhibition | Tyrosinase Inhibitory Assay | Mushroom Tyrosinase | - | [3] |

| Strong melanin synthesis inhibitory activity (63.73 ± 6.8 % inhibition at 5 µg/mL) | [3] | |||

| Monoamine Oxidase Inhibition | MAO Inhibitory Assay | Monoamine Oxidase | 1.4x10⁻⁴ M | [2] |

| PPAR-γ Ligand-Binding | GAL-4-PPAR-γ Chimera Assay | Peroxisome Proliferator-Activated Receptor-γ | Active | [4][5][6][7] |

Detailed Experimental Protocols for Key Bioassays

4.2.1. α-Glucosidase Inhibitory Assay Protocol:

-

Enzyme and Substrate: α-Glucosidase from rat intestinal acetone powder and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Procedure:

-

A solution of the enzyme in phosphate buffer (pH 6.8) is prepared.

-

The test compound (this compound) at various concentrations is pre-incubated with the enzyme solution at 37°C for 10 minutes.

-

The reaction is initiated by adding the pNPG substrate.

-

The mixture is incubated at 37°C for 30 minutes.

-

The reaction is stopped by adding a sodium carbonate solution.

-

The absorbance of the released p-nitrophenol is measured at 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined.

-

4.2.2. Tyrosinase Inhibitory Assay Protocol:

-